BenchChemオンラインストアへようこそ!

tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Quinolone antibacterial synthesis Structure-activity relationship Sitafloxacin intermediate

tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2306274-89-3, molecular formula C₁₂H₂₂N₂O₂, molecular weight 226.32 g/mol) is a chiral spirocyclic intermediate belonging to the 5-azaspiro[2.4]heptane class. It features a Boc (tert-butyloxycarbonyl) protecting group at the 5-position and a secondary methylamino substituent at the 7-position on the spiro[2.4]heptane scaffold.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 2306274-89-3
Cat. No. B2561318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate
CAS2306274-89-3
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3
InChIKeyRAUSWDYZJRCTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2306274-89-3): Procurement-Grade Spirocyclic Building Block for Quinolone Antibacterial Synthesis


tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2306274-89-3, molecular formula C₁₂H₂₂N₂O₂, molecular weight 226.32 g/mol) is a chiral spirocyclic intermediate belonging to the 5-azaspiro[2.4]heptane class. It features a Boc (tert-butyloxycarbonyl) protecting group at the 5-position and a secondary methylamino substituent at the 7-position on the spiro[2.4]heptane scaffold . This compound serves as a versatile precursor in the synthesis of quinolonecarboxylic acid antibacterial agents, including sitafloxacin (DU-6859a) and olamufloxacin, where the spirocyclic 7-position substituent is critical for antibacterial potency and spectrum of activity [1]. The 5-azaspiro[2.4]heptane scaffold has also been validated as a privileged chemotype in dopamine D₃ receptor antagonist programs and dual orexin receptor antagonist discovery efforts [2].

Why Generic Substitution of tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2306274-89-3) Is Not Advisable in Quinolone Intermediate Procurement


Substituting CAS 2306274-89-3 with a closely related 5-azaspiro[2.4]heptane analog—such as the 7-amino derivative (CAS 129306-11-2) , the 7-Boc-amino derivative (CAS 127199-45-5) , or the unsubstituted 5-azaspiro[2.4]heptane-5-carboxylate (CAS 1026796-26-8)—introduces critical alterations in reactivity, protecting group strategy, and downstream synthetic compatibility. The N-methylation at the 7-position confers a secondary amine character with distinct nucleophilicity and hydrogen-bonding capacity compared to the primary amine in the 7-amino analog, directly affecting coupling efficiency with quinolone carboxylic acid cores [1]. The Boc group at the 5-position provides orthogonal protection relative to the 7-methylamino functionality, enabling sequential deprotection and functionalization strategies that are impossible with analogs bearing different protecting group arrangements. In the specific context of sitafloxacin intermediate synthesis, the stereochemical integrity at the 7-position is paramount: enantiomeric purity exceeding 98% ee has been shown to directly impact the antibacterial potency of the final quinolone product, as documented in the asymmetric hydrogenation literature for this scaffold class [2].

Quantitative Differentiation Evidence for tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2306274-89-3) Versus Closest Analogs


7-Position Methylamino vs. Primary Amino: Impact on Downstream Quinolone Antibacterial Activity

The 7-methylamino substituent in CAS 2306274-89-3 provides a secondary amine with modulated nucleophilicity and steric profile compared to the primary 7-amino analog (CAS 129306-11-2), which is the direct precursor to the sitafloxacin spiro side chain. In the seminal SAR study of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents, the (S)-configuration at the 7-position of the spiro moiety was shown to be essential for potent antibacterial activity, with the corresponding (R)-enantiomer exhibiting markedly reduced potency [1]. The methylamino group introduces an additional N-alkyl substitution that can be leveraged for further diversification (e.g., reductive amination, acylation) without requiring deprotection of a Boc-amino group, offering a distinct synthetic advantage over the Boc-protected amino analog (CAS 127199-45-5) .

Quinolone antibacterial synthesis Structure-activity relationship Sitafloxacin intermediate

Enantiomeric Purity Requirements for Quinolone Intermediate Procurement: 98.7% ee Benchmark

For the 5-azaspiro[2.4]heptane scaffold class, enantiomeric purity at the 7-position is a critical quality attribute directly linked to final drug product potency. Yao et al. (2011) demonstrated that asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl achieves enantioselectivities of up to 98.7% ee for the (S)-7-amino-5-azaspiro[2.4]heptane core [1]. This benchmark establishes the procurement-grade purity expectation for spiro intermediates in quinolone synthesis programs. For CAS 2306274-89-3, commercial suppliers report purities of ≥97-98% (HPLC) for the racemic form , while the enantiopure (7S)-isomer (CAS 2306253-37-0) and (7R)-isomer (CAS 2227198-56-1) are also commercially available [2]. Kinetic resolution studies on the related 5-benzyl-7-amino-5-azaspiro[2.4]heptane intermediate have achieved 99% enantioselectivity, underscoring the feasibility of accessing high-optical-purity material for this scaffold class [3].

Asymmetric synthesis Enantiomeric excess Quinolone intermediate quality control

Sitafloxacin Intermediate Pathway: Spirocyclic 7-Substituent Contribution to MIC Values

The 5-azaspiro[2.4]heptane 7-substituent is a critical pharmacophoric element in sitafloxacin (DU-6859a). The final drug, incorporating the (7S)-7-amino-5-azaspiro[2.4]heptane moiety, demonstrates MIC values of 0.03 mg/L against wild-type Streptococcus pneumoniae ATCC 49619, 0.12 mg/L against the gyrA mutant SP39, and 0.06 mg/L against the parC mutant 1026523 strain . Against a broad panel of clinical isolates, sitafloxacin exhibits MIC₅₀ values ranging from 0.008 to 1 mg/L and MIC₉₀ values from 0.015 to 2 mg/L across various bacterial species . CAS 2306274-89-3, as a methylamino-Boc protected precursor, serves as a direct synthetic entry point to this spiro side chain class. In comparative studies of quinolone antibacterial agents, the spirocyclic 7-substituent in sitafloxacin confers superior activity against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Streptococcus pneumoniae compared to non-spirocyclic analogs such as levofloxacin, which relies on a simple N-methylpiperazinyl substituent [1].

Sitafloxacin Minimum inhibitory concentration Quinolone antibacterial spectrum

Orthogonal Boc Protection Strategy vs. Single-Protecting-Group Analogs: Synthetic Step-Count Advantage

The dual functional group arrangement in CAS 2306274-89-3—a Boc carbamate at the 5-position and a free secondary methylamino at the 7-position—provides an orthogonal protection strategy not available in the commonly used sitafloxacin intermediate (S)-7-tert-butoxycarbonylamino-5-azaspiro[2.4]heptane (CAS 127199-45-5) [1]. In the latter, the Boc group occupies the 7-amino position, leaving the 5-position as a free secondary amine. This inversion of protecting group placement fundamentally alters the order of synthetic operations: CAS 2306274-89-3 enables direct coupling at the 7-methylamino position while the 5-Boc remains intact, whereas CAS 127199-45-5 requires prior Boc deprotection at the 7-position before the free amine can be coupled. The Boc group at the 5-position also enhances solubility in organic solvents (predicted XLogP3 of 1.1 for the (7R)-enantiomer, topological polar surface area 41.6 Ų) [2], facilitating solution-phase chemistry and chromatographic purification compared to more polar, unprotected analogs such as 7-amino-5-azaspiro[2.4]heptane (MW 112.17, no Boc) .

Orthogonal protection Peptidomimetic synthesis Solid-phase chemistry compatibility

Spiro[2.4]heptane Scaffold Rigidity: Conformational Restriction as a Bioisostere Advantage

The spiro[2.4]heptane core in CAS 2306274-89-3, featuring a cyclopropane ring fused to a pyrrolidine via a shared quaternary carbon, imposes significant conformational rigidity (predicted rotatable bond count: 3; heavy atom count: 16; complexity score: 292) [1]. This rigidity distinguishes it from flexible-chain amino intermediates such as tert-butyl 7-(methylamino)heptanoate derivatives, which lack the spirocyclic constraint . In the broader class of 5-azaspiro[2.4]heptanes, this scaffold has been validated as a conformationally restricted bioisostere of proline and piperidine motifs, with direct applications in dopamine D₃ receptor antagonist programs where compounds achieved high affinity and selectivity over the hERG channel alongside favorable in vitro and in vivo pharmacokinetic profiles [2]. The spirocyclic constraint reduces the entropic penalty upon target binding compared to flexible analogs, a principle demonstrated across multiple chemotypes in the 5-azaspiro[2.4]heptane series developed as dual orexin receptor antagonists [3].

Conformational restriction Bioisostere design Spirocyclic scaffold rigidity

Optimal Procurement and Research Application Scenarios for tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 2306274-89-3)


Sitafloxacin and Next-Generation Quinolone Antibacterial Agent Synthesis

CAS 2306274-89-3 serves as a key spirocyclic intermediate for constructing the C-7 side chain of sitafloxacin (DU-6859a) and related quinolonecarboxylic acid antibacterials. The 7-methylamino group can be directly coupled to quinolone carboxylic acid cores or further elaborated via reductive amination or acylation, while the 5-Boc group remains available for late-stage deprotection and functionalization [1]. The established SAR demonstrates that the (S)-configuration at the spiro 7-position is critical for antibacterial potency, with the corresponding enantiopure (7S)-isomer (CAS 2306253-37-0) available for stereospecific synthesis programs. Sitafloxacin's MIC values of 0.03-0.12 mg/L against S. pneumoniae, including quinolone-resistant mutants, underscore the value of this spiro intermediate class for programs targeting multidrug-resistant Gram-positive and Gram-negative infections .

Dopamine D₃ Receptor Antagonist Lead Optimization Programs

The 5-azaspiro[2.4]heptane scaffold has been validated as a privileged chemotype for dopamine D₃ receptor (D₃R) antagonists, with the 1,2,4-triazolyl series demonstrating high D₃R affinity and selectivity over the hERG channel alongside favorable in vitro and in vivo pharmacokinetic properties [2]. CAS 2306274-89-3 provides a functionalized spiro core with orthogonal protecting groups, enabling rapid diversification at both the 5- and 7-positions for SAR exploration. The conformational rigidity of the spiro[2.4]heptane scaffold (3 rotatable bonds, complexity 292) [3] is particularly advantageous for CNS-targeted programs where preorganization can enhance target engagement while minimizing off-target interactions.

Dual Orexin Receptor Antagonist Discovery for Sleep Disorders

The 5-azaspiro[2.4]heptane class has produced potent dual orexin 1 and orexin 2 receptor antagonists with demonstrated brain penetration and oral bioavailability in preclinical models [4]. CAS 2306274-89-3, with its methylamino handle at the 7-position and Boc-protected 5-position, enables modular construction of orexin antagonist pharmacophores. The lead compound 15 from the Stasi et al. (2013) series exhibited potent dual receptor activity, low CYP450 inhibition potential, good brain penetration, and oral bioavailability in rats, establishing the developability potential of spiro[2.4]heptane-derived candidates [4].

Spirocyclic Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

As a densely functionalized spirocyclic building block with orthogonal protecting groups (5-Boc carbamate; 7-secondary methylamino), CAS 2306274-89-3 is well-suited for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) campaigns [5]. The spiro[2.4]heptane core introduces three-dimensional character (fraction sp³ = 0.58 for C₁₂H₂₂N₂O₂) that is increasingly sought after in fragment libraries to improve clinical success rates. The methylamino group provides a hydrogen-bond donor (HBD count: 1; HBA count: 3) [3] that can engage biological targets while the Boc group facilitates purification and handling. The commercial availability of both racemic (CAS 2306274-89-3, ≥98% purity) and enantiopure forms (CAS 2306253-37-0 for 7S; CAS 2227198-56-1 for 7R) supports both achiral fragment screening and enantioselective lead optimization workflows.

Quote Request

Request a Quote for tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.